

physical and chemical properties of 4-[(2-Cyanoethyl)methylamino]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	4-[(2-Cyanoethyl)methylamino]benzaldehyde
Cat. No.:	B1345214

[Get Quote](#)

Technical Guide: 4-[(2-Cyanoethyl)methylamino]benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **4-[(2-Cyanoethyl)methylamino]benzaldehyde**, a versatile organic intermediate. Due to the limited availability of published experimental data for this specific compound, this guide incorporates data from closely related analogs to provide a predictive characterization. All data derived from analogous compounds are clearly indicated.

Chemical and Physical Properties

4-[(2-Cyanoethyl)methylamino]benzaldehyde, with the CAS number 94-21-3, is a substituted aromatic aldehyde. Its core structure consists of a benzaldehyde molecule functionalized with a methylamino group at the para position, which is further substituted with a cyanoethyl group. This compound is primarily utilized as an intermediate in the synthesis of dyes and other organic molecules.^[1]

Table 1: Physical and Chemical Properties

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₂ N ₂ O	[2] [3]
Molecular Weight	188.23 g/mol	[2] [3]
CAS Number	94-21-3	[2] [3]
Appearance	White to off-white powder (predicted)	[3]
Melting Point	70-74 °C	[4] [5]
Boiling Point	387.1 ± 27.0 °C (Predicted)	[6]
Density	1.137 ± 0.06 g/cm ³ (Predicted)	[6]
Solubility	Soluble in many organic solvents.	General knowledge

Spectroscopic Data (Predicted)

Detailed experimental spectroscopic data for **4-[(2-Cyanoethyl)methylamino]benzaldehyde** is not readily available in the public domain. The following tables provide predicted spectral characteristics based on the analysis of its chemical structure and comparison with analogous compounds such as 4-(dimethylamino)benzaldehyde.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~9.7	s	1H	Aldehydic proton (-CHO)
~7.7	d	2H	Aromatic protons (ortho to -CHO)
~6.7	d	2H	Aromatic protons (ortho to -N(CH ₃) (CH ₂ CH ₂ CN))
~3.6	t	2H	Methylene protons (-N-CH ₂ -CH ₂ CN)
~3.1	s	3H	Methyl protons (-N-CH ₃)
~2.7	t	2H	Methylene protons (-N-CH ₂ -CH ₂ CN)

Table 3: Predicted ^{13}C NMR Spectral Data (in CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~190	Aldehydic carbon (CHO)
~154	Aromatic carbon attached to nitrogen
~132	Aromatic carbons ortho to -CHO
~125	Aromatic carbon attached to -CHO
~118	Nitrile carbon (CN)
~111	Aromatic carbons ortho to -N(CH ₃)(CH ₂ CH ₂ CN))
~49	Methylene carbon (-N-CH ₂ -CH ₂ CN)
~39	Methyl carbon (-N-CH ₃)
~18	Methylene carbon (-N-CH ₂ -CH ₂ CN)

Table 4: Predicted Key FT-IR Spectral Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Medium	C-H stretching (aliphatic)
~2250	Medium	C≡N stretching (nitrile)
~1680	Strong	C=O stretching (aromatic aldehyde)
~1600, ~1520	Strong	C=C stretching (aromatic ring)
~1360	Strong	C-N stretching (aromatic amine)

Table 5: Predicted Mass Spectrometry Data

m/z	Interpretation
188.23	[M] ⁺ (Molecular ion)
159	[M - CHO] ⁺
148	[M - CH ₂ CN] ⁺
133	[M - CH ₂ CH ₂ CN] ⁺


Experimental Protocols

While a specific, detailed published synthesis protocol for **4-[(2-Cyanoethyl)methylamino]benzaldehyde** is not available, a plausible and widely used method for the formylation of electron-rich aromatic compounds like N-(2-cyanoethyl)-N-methylaniline is the Vilsmeier-Haack reaction.[\[7\]](#)

Representative Synthesis via Vilsmeier-Haack Reaction

Disclaimer: This is a representative protocol based on established chemical principles and may require optimization.

Reaction Scheme:

Materials:

- N-(2-cyanoethyl)-N-methylaniline
- Phosphorus oxychloride (POCl₃)
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM, anhydrous)
- Sodium acetate (saturated aqueous solution)

- Ice

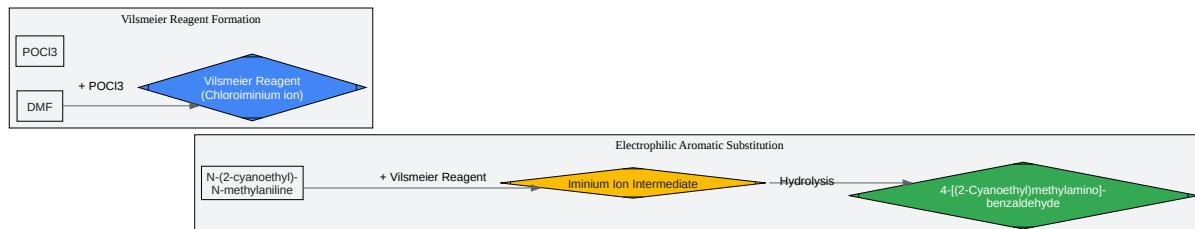
Procedure:

- In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous N,N-Dimethylformamide (DMF) and cool the flask to 0 °C in an ice bath.
- Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. Maintain the temperature below 5 °C during the addition.
- After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
- Dissolve N-(2-cyanoethyl)-N-methylaniline in anhydrous dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent.
- After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.
- Neutralize the mixture by slowly adding a saturated aqueous solution of sodium acetate with stirring until the pH reaches 6-7.
- Extract the product with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol

A general method for the purification of N-substituted aminobenzaldehydes involves recrystallization.

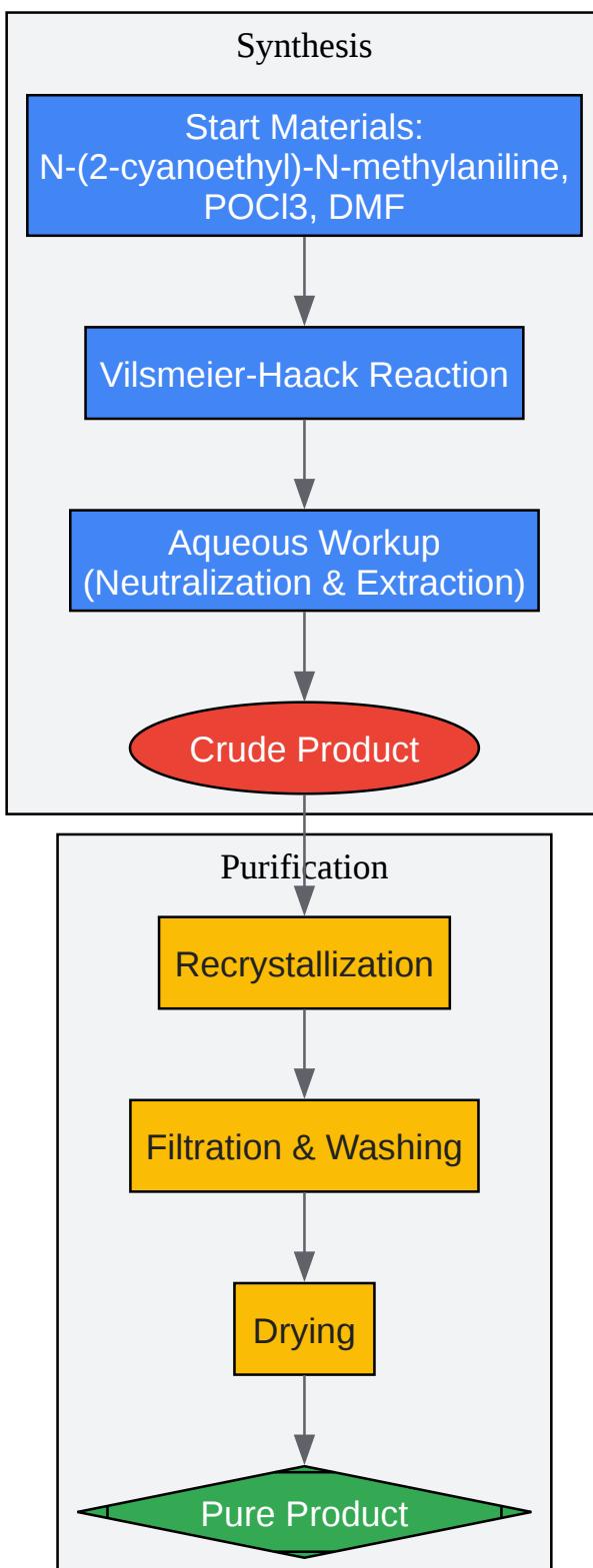
Materials:


- Crude **4-[(2-Cyanoethyl)methylamino]benzaldehyde**
- Ethanol or a mixture of ethanol and water

Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol.
- If the product is highly soluble, add water dropwise until turbidity is observed.
- Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
- Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.
- Dry the purified crystals under vacuum.

Mandatory Visualizations


Diagram 1: Vilsmeier-Haack Reaction Mechanism

[Click to download full resolution via product page](#)

Caption: General mechanism of the Vilsmeier-Haack reaction.

Diagram 2: Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-[(2-Cyanoethyl)methylamino]benzaldehyde CAS 94-21-3 For Sale - Kerton Chemical [kerton-industry.com]
- 2. scbt.com [scbt.com]
- 3. 4-[(2-Cyanoethyl)methylamino]benzaldehyde, CasNo.94-21-3 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. 4- (2-Cyanoethyl)methylamino benzaldehyde 98 94-21-3 [sigmaaldrich.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. 4-[(2-Cyanoethyl)methylamino]benzaldehyde, CasNo.94-21-3 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [physical and chemical properties of 4-[(2-Cyanoethyl)methylamino]benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345214#physical-and-chemical-properties-of-4-2-cyanoethyl-methylamino-benzaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com